molecular formula C17H20N2O2S B2804414 1-Cyclopropyl-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1396635-41-8

1-Cyclopropyl-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No. B2804414
CAS RN: 1396635-41-8
M. Wt: 316.42
InChI Key: FQNJYTBMTLAESQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Reactivity

1-Cyclopropyl-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea is a compound that may be involved in various synthetic and chemical reactivity studies. For example, compounds with similar structures have been studied for their ability to undergo reactions such as cyclopropylation, where cyclopropane rings are introduced into other molecules. This type of reaction is significant in medicinal chemistry for the synthesis of molecules with potential biological activity (Derosa et al., 2018; Cheng et al., 2011).

Molecular Devices and Self-assembly

Compounds with urea linkages, similar to the one , have been explored for their potential in creating molecular devices through self-assembly processes. These applications exploit the unique properties of urea derivatives to form complex structures with specific functions, such as photoisomerization, which could have implications in the development of molecular machines and sensors (Lock et al., 2004).

Biological Activity Studies

Urea derivatives are also of interest in the study of biological activity, where they are explored for their potential as bioactive molecules. For example, urea derivatives have been investigated for their cytokinin-like activity, which affects cell division and differentiation in plants (Ricci & Bertoletti, 2009). Additionally, they have been studied for their potential as antiproliferative agents in cancer research, demonstrating the versatility and potential of urea derivatives in various biological contexts (Zhang et al., 2019).

Pharmacophore Development

Research into urea derivatives also extends into the development of pharmacophores for drug design. The structural features of urea compounds, including their hydrogen bonding capabilities and geometric flexibility, make them attractive candidates for the design of molecules with specific interactions with biological targets. This area of research involves exploring the structure-activity relationships of urea derivatives to optimize their therapeutic potential (Structure-Activity Analysis of Vinylogous Urea Inhibitors, 2010).

properties

IUPAC Name

1-cyclopropyl-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-17(18-9-10-21-16-4-2-1-3-5-16)19(15-6-7-15)12-14-8-11-22-13-14/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNJYTBMTLAESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea

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